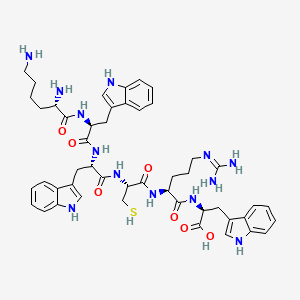

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- es un péptido complejo compuesto por múltiples aminoácidos, incluidos L-triptofano, L-lisina, L-cisteína y L-arginina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso involucra los siguientes pasos:

Unión del primer aminoácido: El primer aminoácido, protegido en el N-terminal, se une a la resina.

Desprotección: Se elimina el grupo protector para exponer el grupo amino.

Acoplamiento: El siguiente aminoácido protegido se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Se repiten los pasos 2 y 3 hasta que se obtiene la secuencia peptídica deseada.

Escisión y desprotección: El péptido completado se escinde de la resina y se eliminan todos los grupos protectores.

Métodos de producción industrial

La producción industrial de péptidos como L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- a menudo emplea sintetizadores automáticos de péptidos que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza del producto final. Además, los avances en la tecnología de ADN recombinante permiten la producción de péptidos en sistemas microbianos, como Escherichia coli, mediante ingeniería genética .

Análisis De Reacciones Químicas

Tipos de reacciones

L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El residuo de cisteína puede oxidarse para formar enlaces disulfuro, que pueden estabilizar la estructura del péptido.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos mediante mutagénesis dirigida.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar para oxidar los residuos de cisteína.

Reducción: El ditiotreitol (DTT) o el β-mercaptoetanol son agentes reductores comunes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen péptidos con estructuras o funcionalidades alteradas, que se pueden utilizar para estudiar los efectos de residuos específicos de aminoácidos en la actividad y estabilidad del péptido .

Aplicaciones en investigación científica

L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se emplea en estudios de interacciones proteína-proteína y especificidad enzima-sustrato.

Medicina: Se investiga por sus posibles efectos terapéuticos, como la actividad antimicrobiana y la modulación inmunitaria.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y biosensores.

Aplicaciones Científicas De Investigación

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity and immune modulation.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mecanismo De Acción

El mecanismo de acción de L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El péptido puede unirse a estos objetivos mediante enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas electrostáticas. Esta unión puede modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos. Por ejemplo, la presencia de residuos de L-triptofano puede influir en la síntesis de serotonina, mientras que los residuos de L-cisteína pueden afectar el equilibrio redox .

Comparación Con Compuestos Similares

Compuestos similares

L-lisil-L-triptofil-L-lisina: Un tripéptido con una composición de aminoácidos similar pero que carece de residuos de cisteína y arginina.

L-triptofil-L-cisteinil-L-arginil: Un tripéptido que incluye cisteína y arginina pero carece de lisina y residuos adicionales de triptófano.

Singularidad

L-Triptofano, L-lisil-L-triptofil-L-triptofil-L-cisteinil-L-arginil- es único debido a su secuencia específica y combinación de aminoácidos, que confieren propiedades estructurales y funcionales distintas. La presencia de múltiples residuos de L-triptofano puede mejorar su interacción con proteínas que se unen a aminoácidos aromáticos, mientras que la inclusión de L-cisteína permite modificaciones sensibles al redox .

Propiedades

Número CAS |

292148-25-5 |

|---|---|

Fórmula molecular |

C48H61N13O7S |

Peso molecular |

964.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1 |

Clave InChI |

TXANJILOIVHDQG-ONMKOUKZSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)

![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)

![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)

![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)